While the compound can be found in chemical databases like PubChem [], there is no mention of its specific use in scientific research. Additionally, searches through academic databases and scientific publications yielded no significant results on its use in research.
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is an organic compound with the molecular formula C₆H₁₁ClN₂S₂ and a molecular weight of approximately 210.74 g/mol. It features a thiazole ring fused to an azetidine structure, which contributes to its unique chemical properties. The compound is characterized by its hydrochloride salt form, which enhances its stability and solubility in aqueous environments. Its structural formula includes a thiol group (-SH), making it a potential candidate for various
Research indicates that 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride exhibits notable biological activities:
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride typically involves several steps:
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has several potential applications:
Studies on the interactions of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride with biological systems are ongoing. Initial findings suggest:
Several compounds share structural or functional similarities with 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminothiazole | Thiazole ring | Known for broad-spectrum antimicrobial activity. |
Thiazolidine | Contains thiazole and thiol groups | Primarily used in diabetes treatment (as PPAR-gamma agonists). |
1,3-Thiazolidine-2-thione | Similar ring structure | Exhibits anti-inflammatory properties. |
Azetidine | Basic azetidine structure | Found in various natural products and pharmaceuticals. |
The uniqueness of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride lies in its specific combination of thiazole and azetidine functionalities along with its distinct biological activities, making it a promising candidate for further research and application development .